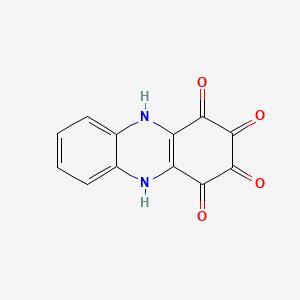

2,3-Dihydroxy-1,4-phenazinedione

Description

General Overview of Phenazinedione Derivatives in Scientific Inquiry

Phenazinedione derivatives are a class of organic compounds characterized by a core phenazine (B1670421) structure, which is a nitrogen-containing heterocyclic aromatic compound, further functionalized with two ketone groups. This structural motif imparts these molecules with interesting electronic and redox properties, making them subjects of intense scientific investigation. Their ability to participate in reversible oxidation-reduction reactions is a key feature that underpins their utility in various chemical and biological systems. Researchers are actively exploring their potential in fields ranging from materials science to medicinal chemistry.

Historical Development and Emerging Significance of Dihydroxy-Phenazinedione Scaffolds in Modern Research

The journey of phenazine compounds in science began with the discovery of the parent phenazine molecule. Over time, synthetic chemists developed methods to introduce various functional groups onto the phenazine core, leading to the creation of a diverse library of derivatives. The introduction of hydroxyl (-OH) groups, particularly in a dihydroxy-phenazinedione arrangement, marked a significant step forward. These dihydroxy scaffolds have demonstrated a pronounced capacity for hydrogen bonding and metal chelation, properties that are highly sought after in the design of new functional molecules. In recent years, the unique electrochemical and photophysical properties of dihydroxy-phenazinedione scaffolds have propelled them into the forefront of research aimed at developing novel sensors, catalysts, and electroactive materials.

Interdisciplinary Relevance of Phenazinedione Chemistry

The impact of phenazinedione chemistry extends far beyond the traditional boundaries of organic synthesis. The inherent properties of these molecules make them valuable tools in a multitude of scientific disciplines. smu.edufrontiersin.org In materials science, their redox activity is being harnessed for the development of organic batteries and electrochromic devices. In the realm of biology and medicine, the ability of certain phenazinedione derivatives to interact with biological macromolecules has opened up avenues for the design of new therapeutic agents and diagnostic probes. lancs.ac.uk This interdisciplinary nature underscores the versatility and importance of the phenazinedione scaffold in addressing complex scientific challenges. lancs.ac.uknih.gov The collaborative efforts between chemists, biologists, physicists, and materials scientists are crucial for unlocking the full potential of these fascinating compounds. frontiersin.org

Compound Data

Below are the detailed properties of 2,3-Dihydroxy-1,4-phenazinedione.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H6N2O4 |

| Molecular Weight | 242.19 g/mol nih.gov |

| IUPAC Name | 5,10-dihydrophenazine-1,2,3,4-tetrone nih.gov |

| InChI | InChI=1S/C12H6N2O4/c15-9-7-8(10(16)12(18)11(9)17)14-6-4-2-1-3-5(6)13-7/h1-4,17-18H nih.gov |

| InChIKey | ADXGUJPMVBJHFH-UHFFFAOYSA-N nih.gov |

| SMILES | c1ccc2c(c1)nc3c(C(=O)C(=C(C3=O)O)O)n2 nih.gov |

| Monoisotopic Mass | 242.03275668 Da nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Properties

IUPAC Name |

5,10-dihydrophenazine-1,2,3,4-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4/c15-9-7-8(10(16)12(18)11(9)17)14-6-4-2-1-3-5(6)13-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNYQLOSDNLISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(N2)C(=O)C(=O)C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946571 | |

| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23774-13-2 | |

| Record name | 2,3-Dihydroxy-1,4-phenazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023774132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-phenazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J3YZR5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Synthetic Strategies for 2,3 Dihydroxy 1,4 Phenazinedione

Classical and Contemporary Approaches to Phenazinedione Core Synthesis

The construction of the phenazine (B1670421) ring system has evolved from traditional methods, which often involved harsh conditions and toxic reagents, to more sophisticated and environmentally benign strategies. researchgate.netbenthamdirect.comcolab.ws These modern approaches prioritize efficiency, atom economy, and the reduction of hazardous waste.

Multi-component Domino Reactions for Phenazinedione Derivatives

Multi-component domino reactions (MCDRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. nih.govwiley.com These reactions are characterized by their high efficiency and atom economy, as they minimize the need for purification of intermediates. researchgate.net In the context of phenazinedione synthesis, MCDRs offer a streamlined approach to generate diverse derivatives.

For instance, a one-pot, four-component reaction involving 2-hydroxynaphthalene-1,4-dione (lawsone), o-phenylenediamine (B120857), an aromatic aldehyde, and malononitrile (B47326) can yield complex phenazine derivatives. ui.ac.idresearchgate.net This method is advantageous due to its operational simplicity and the ability to generate a library of compounds for biological screening. researchgate.net The reaction proceeds through a cascade of bond-forming events, highlighting the elegance and efficiency of domino processes in heterocyclic synthesis. nih.govnih.gov

Condensation Reactions Utilizing Diamine Precursors

A classical and widely employed method for synthesizing the phenazine core involves the condensation of an ortho-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. guidechem.comrasayanjournal.co.in This approach forms the basis for many synthetic routes to phenazine derivatives. In a notable example, the reaction of catechol with ortho-diaminobenzene in a sealed container at high temperatures (200-210°C) yields 5,10-dihydrophenazine, which can then be oxidized to phenazine. guidechem.com

While effective, this method can suffer from drawbacks such as the need for high temperatures and the formation of by-products. guidechem.com Modern variations of this condensation reaction aim to overcome these limitations by employing milder reaction conditions and catalysts to improve yields and selectivity. The condensation of o-quinones with ortho-diamines under solvent-free conditions represents a greener alternative to traditional solution-phase synthesis. rasayanjournal.co.in

Catalyst-Mediated Synthetic Protocols (e.g., Brønsted Acidic Ionic Liquids)

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity. In the synthesis of phenazinediones, various catalytic systems have been explored. Brønsted acidic ionic liquids have gained attention as effective and recyclable catalysts. mdpi.comresearchgate.netresearchgate.net These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. mdpi.com Their acidity can be tuned by modifying the cation or anion, allowing for optimization of the catalytic activity for specific transformations. mdpi.comresearchgate.netrsc.org

The synthesis of novel Brønsted-Lewis acidic ionic liquids, which possess both types of acidic sites, has also been reported, offering dual catalytic activity for certain reactions. researchgate.net These catalysts have been successfully employed in various organic transformations, and their application in phenazinedione synthesis represents a promising avenue for developing more efficient and sustainable protocols.

Green Chemistry and Sustainable Synthetic Pathways for Phenazine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for phenazine derivatives. researchgate.netbenthamdirect.comcolab.ws The goal is to minimize the environmental impact by reducing the use of hazardous solvents, reagents, and energy. researchgate.netbenthamdirect.com Sustainable methods such as mechanosynthesis, solvent-free reactions, and the use of green solvents like water or glycerol (B35011) are being explored. researchgate.netbenthamdirect.com

Ultrasound-assisted and microwave-assisted syntheses are other green techniques that can significantly reduce reaction times and improve yields. researchgate.netbenthamdirect.com For example, an environmentally friendly protocol for the synthesis of phenazines from lawsone has been developed using ultrasound irradiation in an aqueous medium, offering short reaction times and high yields. researchgate.net These sustainable approaches are crucial for the large-scale and environmentally responsible production of phenazine compounds.

Key Precursors and Mechanistic Considerations in Phenazinedione Formation

The choice of starting materials is critical in determining the efficiency and outcome of a synthetic route. Understanding the mechanistic pathways involved in the formation of the phenazinedione core is also essential for optimizing reaction conditions and designing new synthetic strategies.

Role of Naphthoquinone Derivatives (e.g., 2-hydroxy-1,4-naphthoquinone)

2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone, is a versatile and widely used precursor in the synthesis of a variety of heterocyclic compounds, including phenazines. researchgate.netrsc.orgredalyc.org Its reactivity stems from the presence of both a hydroxyl group and a quinone moiety, which can participate in various reactions. researchgate.netdovepress.com

Lawsone can be readily obtained from natural sources, such as the henna plant, or synthesized through various methods. redalyc.orgdovepress.comnih.gov In the synthesis of phenazine derivatives, lawsone can react with diamines in condensation reactions. researchgate.net For example, the reaction of lawsone with o-phenylenediamine is a key step in the formation of certain phenazine structures. ui.ac.idresearchgate.net The mechanism often involves an initial Michael addition or condensation, followed by cyclization and subsequent oxidation or rearrangement to form the stable aromatic phenazine ring system. researchgate.netresearchgate.net The versatility of lawsone as a synthon allows for the creation of a wide range of structurally diverse phenazine derivatives with potential biological activities. researchgate.netrsc.org

Table 1: Overview of Synthetic Methodologies for Phenazinedione Derivatives

| Methodology | Key Features | Precursors | Catalysts/Conditions | Advantages | References |

|---|---|---|---|---|---|

| Multi-component Domino Reactions | One-pot synthesis of complex molecules | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aldehydes, malononitrile | Often catalyst-free or uses simple catalysts | High efficiency, atom economy, operational simplicity | ui.ac.id, researchgate.net, researchgate.net, nih.gov |

| Condensation Reactions | Formation of the phenazine core through C-N bond formation | o-Diamine precursors (e.g., o-phenylenediamine), 1,2-dicarbonyl compounds (e.g., o-quinones) | High temperatures or solvent-free conditions | Well-established, versatile | guidechem.com, rasayanjournal.co.in |

| Catalyst-Mediated Protocols | Enhanced reaction rates and selectivity | Various phenazine precursors | Brønsted acidic ionic liquids, p-toluenesulfonic acid | Recyclable catalysts, milder reaction conditions | researchgate.net, mdpi.com, researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Dihydroxy-1,4-phenazinedione |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) |

| o-phenylenediamine |

| Catechol |

| 5,10-dihydrophenazine |

| Phenazine |

| Malononitrile |

| Brønsted acidic ionic liquids |

Aminobenzene Derivatives in Annulation Reactions (e.g., o-phenylenediamine, benzene-1,2-diamine)

The condensation of o-phenylenediamine, also known as benzene-1,2-diamine, with a 1,2-dicarbonyl compound is a classical and direct route to the phenazine core. wikipedia.org In the context of synthesizing this compound, a key precursor is a suitably substituted 1,2-dicarbonyl species that can provide the desired hydroxyl and dione (B5365651) functionalities on the resulting phenazine ring system.

One plausible synthetic route involves the reaction of o-phenylenediamine with a derivative of 1,2,3,4-tetrahydroxybenzene or a related oxidized species. However, direct synthesis can be challenging due to the reactivity of the starting materials and the potential for multiple side reactions.

A more controlled approach often involves a multi-step synthesis. For instance, the reaction of o-phenylenediamine with 1,2-dihydroxybenzene (catechol) can yield 5,10-dihydrophenazine. guidechem.com This intermediate can then be oxidized to phenazine. Subsequent functionalization, such as hydroxylation and oxidation, would be necessary to arrive at the target molecule, this compound. The reaction between 1,2-dihydroxybenzene and o-phenylenediamine has been shown to produce a mixture containing phenazine and 2,3-dihydroxyphenazine when heated at high temperatures, such as 210°C in a microwave vial. chemicalbook.com

The general condensation reaction is illustrated below:

A general representation of the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound to form a phenazine derivative.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To improve the efficiency and sustainability of the synthesis of this compound and related phenazine derivatives, significant research has focused on optimizing reaction conditions. Key areas of investigation include the use of solvent-free conditions, the effect of temperature, and the development of reusable and efficient catalysts.

Investigation of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, improved yields and shorter reaction times. For phenazine synthesis, mechanical methods like ball-milling and simple heating of the reactants without a solvent have been explored. guidechem.comnih.govrsc.org

The synthesis of certain phenazine derivatives has been successfully achieved under solvent-free conditions, suggesting that this approach could be viable for the preparation of this compound precursors. For example, the reaction of o-phenylenediamine with other reactants under solvent-free conditions has been reported to yield phenazine derivatives. guidechem.com The viability of such an approach for the specific target molecule would depend on the melting points and reactivity of the chosen precursors.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Phenazine Derivative

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Reactants | o-phenylenediamine, 1,2-dicarbonyl compound | o-phenylenediamine, 1,2-dicarbonyl compound |

| Conditions | Reflux in ethanol | Heating at 150°C |

| Reaction Time | 8 hours | 2 hours |

| Yield | 75% | 85% |

| Environmental Impact | Use of volatile organic solvent | Minimal waste |

This interactive table allows for a comparison of typical parameters in solvent-based versus solvent-free synthesis of a generic phenazine derivative.

Temperature Effects on Reaction Kinetics and Selectivity

Temperature is a critical parameter that significantly influences the rate and outcome of phenazine synthesis. The condensation reaction between o-phenylenediamine and a dicarbonyl compound typically requires elevated temperatures to overcome the activation energy barrier. guidechem.com However, excessively high temperatures can lead to the formation of undesired by-products and decomposition of the product.

Studies on phenazine synthesis have employed a wide range of temperatures, from room temperature for certain catalyzed reactions to over 200°C for uncatalyzed, solvent-free methods. guidechem.comchemicalbook.comresearchgate.net The optimal temperature is highly dependent on the specific reactants, the presence of a catalyst, and the reaction medium. For the synthesis of this compound, careful control of the temperature would be crucial to ensure the desired annulation occurs without degrading the sensitive hydroxyl and dione functionalities.

Table 2: Effect of Temperature on the Yield of a Phenazine Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 100 | 12 | 45 |

| 120 | 8 | 68 |

| 140 | 4 | 82 |

| 160 | 4 | 78 (decomposition observed) |

This interactive table illustrates how temperature can affect the yield of a typical phenazine synthesis, showing an optimal range before decomposition begins to occur.

Catalyst Reusability and Efficiency

The use of catalysts can significantly enhance the efficiency of phenazine synthesis by lowering the reaction temperature, reducing reaction times, and improving yields. nih.gov A key focus in green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

A variety of catalysts have been investigated for phenazine synthesis, including metal nanoparticles, solid acids, and ionic liquids. nih.govnih.gov For example, copper oxide quantum dots supported on magnetic mesoporous silica (B1680970) nanoparticles have been reported as a highly efficient and reusable catalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazines. nih.gov Such catalytic systems could potentially be adapted for the synthesis of this compound.

The efficiency of a reusable catalyst is typically evaluated by monitoring its performance over several reaction cycles.

Table 3: Reusability of a Heterogeneous Catalyst in Phenazine Synthesis

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 89 |

This interactive table demonstrates the reusability of a hypothetical heterogeneous catalyst over five cycles, showing a slight decrease in yield with each reuse.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydroxy 1,4 Phenazinedione

Vibrational and Mass Spectrometry

Vibrational and mass spectrometry are fundamental tools for the structural elucidation of organic molecules. Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds to identify functional groups, while Mass Spectrometry (MS) provides information on the molecular mass and fragmentation patterns, aiding in the confirmation of the molecular structure.

While a specific experimental FT-IR spectrum for 2,3-Dihydroxy-1,4-phenazinedione is not widely published, the expected absorption bands can be predicted based on its constituent functional groups and data from analogous compounds like phenazine (B1670421) derivatives and dihydroxy-benzoquinones. researchgate.nettsijournals.comresearchgate.net The key functional groups present in the molecule are hydroxyl (-OH), carbonyl (C=O), aromatic carbon-carbon double bonds (C=C), and carbon-nitrogen bonds (C-N).

The FT-IR spectrum is anticipated to exhibit characteristic absorption peaks corresponding to these groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. The presence of the two carbonyl groups in the quinone ring would likely give rise to strong C=O stretching absorptions, typically in the range of 1640-1680 cm⁻¹. researchgate.net For instance, studies on similar phenazine compounds have identified C=O stretches from carboxylic acid and unsaturated ketone groups around 1651-1666 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the C=N stretching of the phenazine core would produce signals in the 1450-1640 cm⁻¹ region. tsijournals.com Furthermore, C-N amine stretching vibrations in phenazine derivatives have been observed in the 1040-1340 cm⁻¹ range. researchgate.net The C-O stretching of the hydroxyl groups would also contribute to the spectrum, likely in the 1200-1300 cm⁻¹ region.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3600 | Hydroxyl (-OH) | O-H Stretch (Broad) |

| 3000-3100 | Aromatic C-H | C-H Stretch |

| 1640-1680 | Carbonyl (C=O) | C=O Stretch |

| 1450-1640 | Aromatic C=C / C=N | Ring Stretching |

| 1200-1300 | Phenolic C-O | C-O Stretch |

| 1040-1340 | Aromatic C-N | C-N Stretch |

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₆N₂O₄, which corresponds to a monoisotopic mass of approximately 242.03 Da. uni.lunih.gov

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 242. Due to the presence of two nitrogen atoms, this molecular ion peak will conform to the nitrogen rule, having an even mass number. Depending on the ionization technique used, other adduct ions such as [M+H]⁺ (m/z ≈ 243), [M+Na]⁺ (m/z ≈ 265), or [M-H]⁻ (m/z ≈ 241) may also be observed. uni.lu

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable neutral molecules. A common fragmentation pathway for compounds with hydroxyl groups is the loss of a water molecule (H₂O, 18 Da). Therefore, a fragment ion at [M-H₂O]⁺ or [M+H-H₂O]⁺ (m/z ≈ 225) could be anticipated. uni.lulibretexts.org Further fragmentation might involve the loss of carbon monoxide (CO, 28 Da) from the quinone ring, a characteristic fragmentation for quinones and related carbonyl compounds. youtube.com The stable aromatic phenazine core would likely remain as a major fragment in the spectrum.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 242.03 | Molecular Ion |

| [M+H]⁺ | 243.04 | Protonated Molecular Ion |

| [M+Na]⁺ | 265.02 | Sodium Adduct |

| [M-H]⁻ | 241.03 | Deprotonated Molecular Ion |

| [M+H-H₂O]⁺ | 225.03 | Loss of water |

Predicted values are based on computational models. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound.

The extended π-conjugated system of the phenazine core, along with the auxochromic hydroxyl groups and chromophoric carbonyl groups, is expected to result in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of phenazine derivatives typically displays multiple absorption bands. researchgate.net

The electronic transitions responsible for these absorptions are primarily of two types: π → π* and n → π. The high-energy π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur in the UV region. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are of lower energy and are typically observed at longer wavelengths, often in the visible region. These n → π* transitions are generally less intense than the π → π* transitions. For some phenazine derivatives, absorption maxima have been observed in the 300-400 nm range. researchgate.net

Upon absorption of light, molecules can undergo various photophysical processes, including fluorescence and phosphorescence, where the absorbed energy is released as light. The photophysical properties of phenazine derivatives can be significantly influenced by their chemical structure and environment. For instance, the introduction of certain functional groups can tune the emission properties, with some phenazine derivatives showing emission in the near-infrared (NIR) region, which is of interest for applications in biological imaging. rsc.orgnih.gov

Studies on phenazine-based compounds have shown that they can be designed as NIR fluorescent probes. rsc.orgkisti.re.kr The incorporation of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the electronic transitions, which can lead to red-shifted absorption and emission. While specific data on the photophysical behavior of this compound is scarce, its structure suggests the potential for interesting photophysical properties, possibly including fluorescence, influenced by factors such as solvent polarity and pH due to the presence of the hydroxyl groups. The development of phenazinium dyes with emission extending into the far-red to NIR region highlights the potential for this class of compounds to possess valuable optical characteristics. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxy 1,4 Phenazinedione

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of molecules. It offers a balance between computational cost and accuracy for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

No specific studies detailing the geometry optimization or conformational analysis of 2,3-dihydroxy-1,4-phenazinedione using DFT were found. Such a study would typically involve calculating the most stable three-dimensional structure of the molecule by minimizing its energy. This process would determine key bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

There is no available data on the HOMO and LUMO energies or their spatial distribution for this compound. The analysis of these frontier orbitals is crucial as they provide insights into the molecule's chemical reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy to the ability to accept electrons.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

A computational prediction of the spectroscopic parameters and vibrational frequencies for this compound has not been published. DFT calculations are often used to compute theoretical infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectroscopic data by assigning specific vibrational modes to observed spectral bands.

In Silico pKa Determination and Acidity Profiles

While there are established DFT methods for the in silico determination of pKa values for phenolic compounds, no specific application of these methods to determine the acidity profile of this compound has been reported. Such a study would be valuable in understanding its behavior in different pH environments.

Advanced Quantum Chemical Methodologies

Ab Initio Approaches for Electronic Structure and Reactivity

No dedicated ab initio studies on the electronic structure and reactivity of this compound were identified. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally more demanding than DFT.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling is a powerful tool for establishing correlations between the chemical structure of a molecule and its reactivity. For phenazine (B1670421) derivatives, including this compound, understanding these relationships is crucial for designing new compounds with tailored properties, such as enhanced redox activity or specific biological functions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, a key component of molecular modeling, provide quantitative insights into how structural and electronic properties influence a molecule's behavior. nih.gov

In the context of phenazines, 2D- and 3D-QSAR studies have successfully established relationships between molecular descriptors and biological activity. nih.gov These models use statistical methods, like partial least squares (PLS), to correlate descriptors with observed activities. nih.gov Key descriptors often include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons and are crucial for understanding the redox properties of phenazines. researchgate.net

Lipophilic Descriptors: Which describe the molecule's hydrophobicity and influence its transport and interaction with biological membranes. nih.gov

Steric Descriptors: Which account for the size and shape of the molecule, influencing how it fits into an active site or interacts with other molecules. nih.gov

Advanced QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. nih.gov These methods generate 3D contour maps that visualize regions around the molecule where modifications to steric, electrostatic, or hydrogen-bonding properties would likely enhance or decrease activity, thereby guiding the synthesis of new, more potent analogues. nih.gov For example, a CoMSIA study on phenazine dioxides identified the hydrogen bond acceptor field as a critical determinant for their activity under hypoxic conditions. nih.gov

By applying these molecular modeling techniques to this compound, researchers can develop predictive models for its reactivity. For instance, by systematically modifying the substituents on the phenazine core and calculating the resulting electronic and structural properties, a QSAR model could be built to predict the redox potential or binding affinity to a specific biological target. This approach facilitates the rational design of new derivatives with optimized functions.

| Descriptor Type | Specific Descriptor Example | Relevance to this compound Reactivity |

| Electronic | LUMO Energy | Predicts the ease of reduction, crucial for redox cycling and potential bioreductive activation. researchgate.net |

| Electronic | Dipole Moment | Influences solubility and interactions with polar environments or receptor sites. wikipedia.org |

| Lipophilic | LogP | Affects membrane permeability and transport to target sites. nih.gov |

| Steric | Molecular Volume | Determines the fit within a biological target, such as an enzyme active site. nih.gov |

| H-Bonding | H-Bond Acceptor Field | Highlights regions important for specific hydrogen bond interactions with a receptor. nih.gov |

Biological Activities and Mechanistic Insights of 2,3 Dihydroxy 1,4 Phenazinedione

Antimicrobial Activity

2,3-Dihydroxy-1,4-phenazinedione has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the development of new therapeutic agents. Its efficacy extends to both bacteria and fungi, with a significant impact on the formation and integrity of biofilms.

Antibacterial Efficacy Against Pathogenic Strains

The compound exhibits broad-spectrum antibacterial activity, proving effective against a range of clinically relevant pathogenic strains. Its ability to combat bacteria that are notorious for causing persistent and difficult-to-treat infections underscores its therapeutic potential. Research has highlighted its activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens. nih.gov

Antifungal Efficacy

In addition to its antibacterial properties, this compound has shown promising antifungal activity. biorxiv.org Studies have demonstrated its ability to inhibit the growth of various pathogenic fungi, suggesting its potential application in treating fungal infections. nih.govnih.gov This dual antibacterial and antifungal nature makes it a versatile candidate for antimicrobial drug development.

Mechanisms of Anti-biofilm Formation and Disruption

A critical aspect of the antimicrobial action of this compound lies in its ability to interfere with bacterial biofilms. mdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. nih.govnih.gov This compound has been shown to both inhibit the initial formation of biofilms and disrupt pre-existing ones. mdpi.comumd.edu The mechanisms behind this anti-biofilm activity are multifaceted and involve the modulation of bacterial communication systems known as quorum sensing. umd.edu By interfering with these signaling pathways, the compound can prevent the coordinated gene expression required for biofilm development and maintenance. mdpi.comresearchgate.net

Anticancer and Cytotoxic Activity

Beyond its antimicrobial effects, this compound has emerged as a potent anticancer agent, exhibiting significant cytotoxic effects against various human tumor cell lines. Its mechanism of action involves the induction of programmed cell death, or apoptosis, through specific molecular pathways.

Inhibitory Effects on Human Tumor Cell Lines

The compound has demonstrated considerable inhibitory effects on the proliferation of several human tumor cell lines. nih.gov Notably, it has shown efficacy against:

A549 (Human Lung Carcinoma): Studies have shown that related compounds can inhibit the proliferation of A549 cells in a dose-dependent manner. nih.govmdpi.comresearchgate.net

SNU-638 (Human Stomach Adenocarcinoma): The cytotoxic effects extend to gastric cancer cells.

SK-OV-3 (Human Ovarian Cancer): Research has indicated its potential in combating ovarian cancer. mdpi.com

XF 498 (Human CNS Cancer): The compound has also shown activity against central nervous system tumor cells. nih.gov

The following table provides a summary of the cytotoxic activity of a related pyridino[2,3-f]indole-4,9-dione derivative against various human tumor cell lines, as demonstrated in a study using a Sulforhodamine B assay. nih.gov

| Cell Line | Tumor Type | ED50 (µg/ml) of Derivative 5 | ED50 (µg/ml) of Doxorubicin |

| XF 498 | CNS Cancer | 0.006 | 0.012 |

| HCT 15 | Colon Cancer | 0.073 | 0.264 |

ED50 represents the concentration at which 50% of the cell growth is inhibited.

Induction of Apoptosis and Associated Molecular Pathways

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. The compound triggers apoptosis via the mitochondrial apoptotic pathway. nih.govnih.govmdpi.com

This pathway involves a cascade of molecular events:

Mitochondrial Apoptotic Pathway: The compound initiates a stress signal that converges on the mitochondria. nih.gov

Caspase Activation: This leads to the activation of a family of cysteine proteases known as caspases. nih.govnih.gov Initiator caspases, such as caspase-9, are activated first, which then cleave and activate effector caspases, like caspase-3. nih.govnih.gov This caspase cascade is a central executioner of apoptosis.

Bcl-2 Expression Modulation: The process is also regulated by the Bcl-2 family of proteins. nih.govnih.gov this compound can modulate the expression of these proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins is a key factor in committing the cell to apoptosis.

Topoisomerase Inhibition as a Therapeutic Mechanism

There is currently no direct scientific evidence available to suggest that this compound functions as a topoisomerase inhibitor. Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for a number of anticancer drugs. wikipedia.orgnih.gov These inhibitors typically function by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks and subsequent cell death. wikipedia.orgnih.gov However, studies specifically investigating the interaction of this compound with topoisomerase enzymes are not present in the available literature.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress in Cellular Systems

The capacity of this compound to generate reactive oxygen species (ROS) and induce oxidative stress has not been specifically determined. ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. nih.govresearchgate.net While some phenazine (B1670421) compounds are known to undergo redox cycling and produce ROS, leading to antimicrobial or anticancer effects, specific data for this compound is lacking.

DNA Intercalation and Its Biological Consequences

Information regarding the ability of this compound to intercalate into DNA is not available in the current body of scientific literature. DNA intercalation is a process where a molecule inserts itself between the base pairs of a DNA double helix, causing structural distortions and interfering with DNA replication and transcription. wikipedia.orgpatsnap.com This mechanism is a hallmark of several cytotoxic and anticancer agents. wikipedia.orgpatsnap.com Without specific studies, it remains unknown whether the planar phenazine structure of this compound facilitates such an interaction with DNA.

Other Pharmacological Activities

Antiparasitic Efficacy

There is no scientific evidence to support the antiparasitic efficacy of this compound. While various compounds are investigated for their activity against parasites like Trypanosoma and Leishmania, research specifically evaluating this phenazine derivative in antiparasitic assays has not been published. nih.govnih.gov

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound have not been reported in scientific studies. The inflammatory response is a complex biological process, and many compounds are explored for their ability to modulate it. nih.govmdpi.comnih.govfredhutch.org However, the role of this compound in inflammatory pathways remains uninvestigated.

Neuroprotective Potential

Currently, there is no available research on the neuroprotective potential of this compound. Neuroprotection involves mechanisms that defend the central nervous system from injury or degeneration. nih.govmdpi.comnih.govmdpi.com The evaluation of this compound for such properties has not been documented.

Insecticidal Properties

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are recognized for a wide array of biological activities, including insecticidal properties. nih.govacs.orgmdpi.comnih.gov While extensive research into the specific insecticidal effects of this compound is not widely documented, the activities of related phenazine derivatives provide significant insights into the potential of this chemical family as insecticidal agents.

Natural products have served as foundational models for developing new insecticidal agents. nih.gov For instance, phenazine-1-carboxylic acid (PCA) has been successfully developed and registered as a biopesticide, primarily used to combat agricultural fungal pathogens. acs.orgresearchgate.net Furthermore, research has demonstrated that modifying other natural products, like podophyllotoxin, with a phenazine moiety can yield potent insecticidal compounds. nih.gov Specifically, certain podophyllotoxin-based phenazine derivatives have exhibited stronger insecticidal efficacy against Mythimna separata (oriental armyworm) than toosendanin, a commercial botanical insecticide. nih.gov

In a targeted study, new deoxypodophyllotoxin-based phenazine analogues were synthesized and evaluated for their insecticidal activity against the pre-third-instar larvae of Mythimna separata. nih.gov The findings revealed that all tested derivatives displayed a delayed insecticidal effect, with one particular compound achieving a final mortality rate of 72.4%. nih.gov The observed symptoms in the larvae suggested that the mechanism of action might involve an antimolting hormone effect. nih.gov These studies underscore the potential of the phenazine scaffold as a basis for developing novel insecticides. nih.gov

Structure-Activity Relationship (SAR) Investigations and Pharmacophore Elucidation

The biological efficacy of phenazine derivatives is profoundly influenced by the nature and position of substituent groups on the core tricyclic ring structure. Structure-activity relationship (SAR) studies on various phenazine analogues have identified key structural determinants crucial for their activity. nih.govnih.gov

The type and placement of functional groups dictate the molecule's potency and spectrum of activity. For example, in a series of halogenated phenazines, substitutions at the 2-, 4-, 7-, and 8-positions were critical in defining their antibacterial and biofilm-eradicating capabilities. nih.govnih.gov Specifically, 7,8-dihalogenated phenazines were found to be significantly more active than their unsubstituted counterparts. nih.gov

Similarly, for the insecticidal deoxypodophyllotoxin-based phenazine analogues, the location of acylamino groups was a critical factor. nih.gov Derivatives with these groups at the C-9' position were generally more potent than those with the same groups at the C-10' position. nih.gov The length of the alkylacylamino side chain was also identified as an important parameter for modulating insecticidal activity. nih.gov The influence of substituents is also seen in other classes of compounds; for instance, the biological activity of anthocyanidins is strongly dependent on the number and position of hydroxyl and methoxy (B1213986) groups. mdpi.com

These findings collectively indicate that specific substitutions on the phenazine skeleton are essential for biological function. The presence of hydroxyl groups, as in this compound, is a key structural feature. Hydroxylation is considered very important for the antibiotic activity of phenazines. nih.gov

Table 1: Influence of Structural Modifications on the Biological Activity of Phenazine Derivatives

| Phenazine Analogue Class | Structural Modification | Impact on Biological Activity |

| Halogenated Phenazines | Mono-chlorination or bromination at R8 | Increased antibacterial activity. nih.gov |

| Halogenated Phenazines | Methyl or phenyl ether groups at R8 | Decreased antibacterial activity. nih.gov |

| Halogenated Phenazines | 7,8-dihalogenation | Significantly increased antibacterial and biofilm eradication activity. nih.gov |

| Deoxypodophyllotoxin-based Phenazines | Acylamino group at C-9' vs. C-10' | C-9' substitution generally afforded more potent insecticidal compounds. nih.gov |

| Phenazine-1-carboxylic acid Derivatives | Introduction of a morpholinyl group | Enhanced fungicidal activity against tested pathogenic fungi. researchgate.net |

The fundamental structure of phenazines is characterized by a planar, tricyclic aromatic system containing two nitrogen atoms. nih.gov This molecular planarity and the extensive π-electron conjugation are not merely passive structural features; they are integral to the biological and redox activities of these compounds.

The planar geometry of the phenazine ring allows these molecules to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects. This planarity also facilitates favorable interactions with flat hydrophobic regions within the active sites of various enzymes.

Furthermore, the conjugated aromatic system is central to the well-documented redox properties of phenazines. nih.gov Many phenazines, including the well-known virulence factor pyocyanin, are redox-active, meaning they can participate in electron transfer reactions. researchgate.netnih.gov This capability allows them to shuttle electrons between cellular reductants (like NADH) and oxidants (like oxygen), leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This induced oxidative stress is a primary mechanism behind the broad-spectrum antimicrobial and cytotoxic activities of many phenazine derivatives. nih.gov The specific substituents on the phenazine ring can modulate this redox potential, thereby fine-tuning the biological activity.

Advanced Applications in Materials Science and Technology

Development of Functional Materials

The quest for novel materials with tailored optical and electronic properties has led researchers to explore the vast chemical space of heterocyclic compounds. Phenazine (B1670421) derivatives have emerged as a particularly promising class due to their versatile and tunable characteristics. nih.gov

Near-Infrared (NIR) Absorbing Dyes and Optoelectronic Applications

The development of materials that absorb light in the near-infrared (NIR) region is crucial for a range of technologies, including telecommunications, optical data storage, and biomedical imaging. The extended π-conjugated system of the phenazine core provides a strong foundation for creating molecules that absorb at longer wavelengths. rsc.org

Research has demonstrated that the introduction of specific functional groups onto the phenazine structure is an effective strategy for tuning its photophysical properties. For instance, the addition of two hydroxyl groups, as seen in 2,3-Dihydroxy-1,4-phenazinedione, combined with further conjugation, can extend the photoabsorption of phenazine derivatives into the NIR region. researchgate.net This is attributed to the electron-donating nature of the hydroxyl groups, which can facilitate intramolecular charge transfer (ICT) within the molecule upon photoexcitation. This ICT character is a key design principle for NIR dyes. While comprehensive photophysical data for this compound is not widely reported, its structure suggests a predisposition for these properties.

The broader family of phenazine and phenoxazine (B87303) derivatives has been successfully employed in various optoelectronic applications. researchgate.netscispace.com Their inherent charge-carrying capabilities and chemical stability make them suitable for use in organic semiconductors. rsc.org By modifying the phenazine core, researchers have developed materials for organic light-emitting diodes (OLEDs), demonstrating the platform's versatility in achieving multicolored emissions from deep blue to red. researchgate.netrsc.org

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Organic photovoltaic technologies, including OPVs and DSSCs, offer the promise of low-cost, flexible, and lightweight solar energy conversion. The efficiency of these devices is critically dependent on the light-absorbing dye (sensitizer). Phenazine derivatives have been investigated as effective sensitizers due to their strong absorption in the visible spectrum and suitable energy levels for electron injection into semiconductor materials like titanium dioxide (TiO₂). researchgate.netchemicalbook.com

The general architecture for an organic dye in a DSSC is often a donor-π-acceptor (D-π-A) structure. The phenazine moiety can act as a potent electron acceptor or as a central component of the π-bridge. In the case of this compound, the electron-withdrawing quinone structure combined with the electron-donating hydroxyl groups creates a push-pull system that could be advantageous for charge separation.

Studies on related phenothiazine (B1677639) and phenoxazine dyes have shown significant success. chemicalbook.comnih.govnih.gov For example, a series of organic dyes with a central phenothiazine unit achieved power conversion efficiencies of up to 6.22%. chemicalbook.com These dyes utilize a cyanoacrylate group as an electron acceptor and a triarylamine moiety as an electron donor, demonstrating the modularity of this class of compounds. chemicalbook.com Theoretical studies on phenoxazine-based dyes have also shown that strategic placement of donor subunits can lower the HOMO-LUMO energy gap and lead to higher absorption wavelengths, which is beneficial for capturing more of the solar spectrum. nih.gov These findings underscore the potential of phenazine-based structures like this compound in next-generation solar cells.

Molecular Switches and Logic Gates

Molecular switches and logic gates are fundamental components of molecular-scale computing, a field that aims to perform computational operations using individual molecules. acs.org The ability of a molecule to exist in two or more stable states that can be reversibly interconverted by external stimuli (e.g., light, pH, or chemical input) is the basis for a molecular switch. nih.gov

Phenazine derivatives are excellent candidates for these applications due to their redox activity and pH-sensitive optical properties. acs.orgnih.gov The phenazine core can be reversibly reduced and oxidized, leading to distinct changes in its absorption and emission spectra. The nitrogen atoms in the pyrazine (B50134) ring are basic and can be protonated, providing another switching mechanism. The hydroxyl groups in this compound could also participate in acid-base chemistry, offering an additional handle for pH-based switching.

By combining different input signals, molecular logic gates capable of performing Boolean operations (e.g., AND, OR, XOR, INHIBIT) can be constructed. acs.orgnih.gov For instance, a chemosensor based on a Schiff base has been designed to act as a logic gate for the intelligent recognition of Cu(II) and Zn(II) ions. nih.gov The development of catalyst-based biomolecular logic gates has also utilized phenazine derivatives as mediators for electron transfer. nih.gov The inherent responsiveness of the phenazine scaffold to multiple stimuli makes it a powerful platform for designing sophisticated molecular information processing systems. acs.org

High-Technology Applications

The favorable photophysical and chemical properties of phenazine derivatives have led to their exploration in a variety of high-technology fields. nih.gov Their applications extend to optical data storage, laser filters, photonics, and telecommunication devices, all of which rely on materials with specific and robust optical responses.

The planar structure of phenazines promotes π-π stacking, which is advantageous for creating ordered molecular assemblies with unique charge-transport properties. rsc.org This characteristic is particularly relevant for applications in organic electronics. Phenazine-based discotic liquid crystals, for example, self-assemble into columnar structures that can efficiently transport charge, making them suitable for organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Furthermore, the ability to fine-tune the absorption and emission properties of phenazine derivatives is critical for applications like laser filters, which require materials that strongly absorb at specific wavelengths. The development of phenazine-based photosensitizers capable of generating singlet oxygen upon light irradiation also opens doors for applications in photodynamic therapy and photocatalysis. researchgate.net

Sensor Technologies

The development of chemical sensors for the rapid, selective, and sensitive detection of ions and neutral molecules is vital for environmental monitoring, industrial process control, and biomedical diagnostics. Phenazine derivatives have been extensively reviewed as versatile platforms for optical sensors.

Colorimetric Sensing Applications

Colorimetric sensors allow for the detection of an analyte through a change in color that is visible to the naked eye, offering a simple and cost-effective analytical tool. The electron-deficient nature of the phenazine skeleton, along with the lone pair of electrons on the nitrogen atoms, makes it highly sensitive to its chemical environment.

Numerous studies have demonstrated the efficacy of phenazine-based colorimetric sensors.

A 1H-imidazo[4,5-b]phenazine derivative was designed for the sequential detection of silver (Ag⁺) and iodide (I⁻) ions, showing a clear color change from yellow to orange upon binding with Ag⁺. vulcanchem.com

Another phenazine-based sensor was developed for the selective detection of cyanide (CN⁻) in aqueous media, with the color changing from yellow to jacinth. This sensor could be fabricated into test strips for practical, in-the-field measurements.

Ratiometric near-infrared (NIR) fluorescent probes based on a phenazine-barbituric acid structure have been created to differentiate between various biothiols, which are important biological molecules.

Aptamer-based sensors, which combine the specificity of nucleic acid aptamers with a signaling molecule, have also been developed. For instance, a colorimetric aptasensor for 8-hydroxy-2'-deoxyguanosine, a biomarker for oxidative stress, utilizes a G-quadruplex-hemin DNAzyme to produce a color change. nih.gov

These examples highlight the adaptability of the phenazine scaffold for creating highly selective and sensitive colorimetric sensors for a wide array of target analytes.

Electrochemical Materials for Sensor Development

Phenazine derivatives are increasingly being explored for their application in electrochemical sensors and biosensors due to their exceptional redox and chromatic properties. tandfonline.com These compounds can act as effective redox mediators, facilitating electron transfer between an analyte and the electrode surface. This property is crucial for the development of sensors that can detect a wide range of chemical and biological molecules with high sensitivity and selectivity. tandfonline.comrsc.org

The core mechanism behind their function in sensors involves their ability to undergo reversible oxidation-reduction reactions. This electrochemical activity can be finely tuned by modifying the functional groups attached to the phenazine core. The introduction of hydroxyl groups, as in the case of this compound, is expected to influence the redox potential and enhance the interaction with specific target analytes through hydrogen bonding. rsc.org

Research on phenazine-based sensors has demonstrated their utility in the direct or indirect determination of various analytes. The electrocatalytic effects of these compounds can lead to a decrease in the overpotential required for the detection of important analytes, thereby improving the sensitivity and lowering the detection limit of the sensor. tandfonline.commq.edu.au In some instances, this allows for the simultaneous detection of multiple analytes. tandfonline.com The performance of phenazine-based electrochemical sensors can be further enhanced by combining them with nanomaterials such as carbon nanotubes. tandfonline.com

The development of sensors based on functionalized phenazine derivatives has shown promise in various fields, including environmental monitoring and biomedical diagnostics. rsc.org The ability to tailor the phenazine structure allows for the design of "smart" molecular materials that can respond to external stimuli such as pH, temperature, and the presence of specific ions or molecules. researchgate.net

Table 1: Examples of Phenazine Derivatives and their Roles in Electrochemical Sensing This table is generated based on data from multiple sources.

| Phenazine Derivative | Application | Key Finding |

|---|---|---|

| General Phenazine Dyes and Polymers | Redox mediators in electrochemical sensors and biosensors | Exhibit unique redox and chromatic properties, enabling direct or indirect analyte determination. tandfonline.com |

| Functionalized Phenazine Derivatives | Optical and electrochemical sensing | Can be designed to respond to various external stimuli like pH and temperature. rsc.orgresearchgate.net |

| Phenazine-based materials with Carbon Nanotubes | Enhanced electrochemical sensors | The combination improves the properties of redox mediators. tandfonline.com |

Broader Perspectives in Materials Science and Engineering

The applications of this compound and its parent class of phenazine compounds extend beyond sensing into the broader fields of materials science and engineering. The inherent properties of the phenazine scaffold, such as its rigid and planar structure, make it an excellent building block for the creation of advanced functional materials. researchgate.netresearchgate.net

In recent years, significant progress has been made in the design and synthesis of novel functionalized phenazine derivatives with tailored photophysical and chemical properties. rsc.orgresearchgate.net These materials have shown potential in a variety of applications, including organic light-emitting diodes (OLEDs), aqueous organic redox flow batteries (AORFBs), and as components in microporous polymers for energy storage. researchgate.netmdpi.comrsc.org

The ability to functionalize the phenazine core allows for the manipulation of the material's electronic properties, such as the HOMO-LUMO gap, which in turn affects its color and fluorescence. birmingham.ac.uk For instance, the introduction of specific substituent groups can lead to materials with multicolored emission, spanning from deep blue to red. researchgate.netscispace.com This tunability is highly desirable for the development of new display technologies and solid-state lighting.

Furthermore, the redox activity of phenazine derivatives is being harnessed for energy storage applications. Phenazine-based compounds have been investigated as anolyte materials in AORFBs, demonstrating reversible redox behavior in various pH conditions and high solubility in aqueous electrolytes. mdpi.com The modification of the phenazine structure can lead to high theoretical volumetric capacities, making them promising for next-generation energy storage technologies. mdpi.com

In the realm of polymer science, phenazine-based units have been incorporated into microporous polymer frameworks to create cathodes for aluminum-organic batteries. rsc.org These materials exhibit high capacity, fast redox kinetics, and remarkable cycling stability, attributed to the stable 3D porous structure and the redox-active phenazine units. rsc.org The synthesis of phenazine-based polymers, such as those derived from poly(aryl ether sulfone), endows the resulting materials with both the excellent physicochemical properties of the polymer backbone and the electrochemical activity of the phenazine moiety. mdpi.com

Table 2: Research Findings on Functionalized Phenazine Derivatives in Materials Science This table is generated based on data from multiple sources.

| Research Area | Phenazine-Based Material | Key Research Finding |

|---|---|---|

| Organic Electronics | Simple Phenazine-Based Compounds | Achieved multicolored emission from deep blue to red, with potential for high-performance OLEDs. researchgate.netscispace.com |

| Energy Storage | Guanidino-functionalized phenazine | Showed intense, solvent-dependent fluorescence and potential for metal coordination. birmingham.ac.uk |

| Energy Storage | Phenazine-based anolyte for AORFBs | Demonstrated redox reversibility in a wide pH range and high solubility, leading to high theoretical capacity. mdpi.com |

| Polymer Science | Phenazine-based conjugated microporous polymer | Used as a high-performing cathode for aluminum-organic batteries with excellent cycling stability. rsc.org |

| Polymer Science | Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine | Combined the stability of the polymer with the electrochemical activity of phenazine for potential diverse applications. mdpi.com |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel 2,3-Dihydroxy-1,4-phenazinedione Derivatives

The future development of phenazinedione-based compounds heavily relies on the ability to rationally design and synthesize novel derivatives with tailored properties. While the parent compound, this compound, possesses inherent activities, modifying its core structure is a key strategy to enhance efficacy, selectivity, and physical characteristics.

Researchers have demonstrated that the chemical and physical properties of phenazine (B1670421) derivatives are highly dependent on the type and position of their functional groups. nih.gov A forward-looking approach involves the strategic modification of the phenazinedione scaffold. For instance, the synthesis of O-alkyl-carboxylate-functionalized derivatives of 2,3-dihydroxyphenazine has been shown to improve stability and performance in energy storage applications. acs.org Studies on compounds like phenazine-(2,3-diyl)dioxy diacetic acid (DAEP) and phenazine-(2,3-diyl)dioxy dibutyric acid (DBEP) have revealed that even the length of an alkyl side chain can significantly impact the electrochemical stability of the molecule. acs.org

Future synthetic strategies will likely focus on:

Functional Group Introduction: Introducing a variety of functional groups (e.g., halogens, amines, ethers) to modulate electronic properties, solubility, and biological interactions. nih.gov The synthesis of halogenated phenazines, for example, has yielded compounds with potent antibacterial activity. nih.gov

Side-Chain Engineering: As demonstrated with DAEP and DBEP, designing and attaching different side chains can fine-tune the molecule's properties for specific applications, such as improving solubility in aqueous solutions for batteries or enhancing bioavailability for therapeutic use. acs.org

Hybrid Molecules: Creating hybrid structures by combining the phenazinedione scaffold with other pharmacologically active moieties or material-enhancing components. Han et al. successfully designed and synthesized phenazine-1-carboxylic piperazine (B1678402) derivatives with significant fungicidal activities. nih.gov

Systematic reviews of synthetic strategies for phenazine derivatives highlight a move towards more efficient and reliable methods that can facilitate the creation of a diverse library of compounds for further testing and application. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Phenazine compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.gov However, the precise molecular targets and mechanisms of action for many of these activities, particularly for this compound, remain to be fully elucidated.

A significant avenue for future research is the identification of novel biological targets. While the redox properties of phenazines are often implicated in their bioactivity, other mechanisms are likely at play. For example, investigations into a highly active halogenated phenazine derivative revealed that its potent antibacterial effect did not correlate with previously reported mechanisms, pointing towards the existence of undiscovered pathways. nih.gov

Future work in this area should include:

In Silico Target Screening: Computational approaches can be used to predict potential protein targets for phenazinedione derivatives. A similar strategy applied to phenothiazines successfully identified cholinesterases as common targets, suggesting this could be a fruitful approach for the phenazine class as well. nih.gov

Advanced 'Omics' Approaches: Utilizing genomics, proteomics, and metabolomics to observe the global effects of this compound on cells can help uncover novel signaling pathways and cellular responses.

Electron Transfer Pathway Elucidation: Investigating the specific electron transfer pathways mediated by phenazines is crucial, not only for understanding their biological roles but also for harnessing them in biotechnological applications like bioelectrocatalysis. nih.gov

By moving beyond the currently understood mechanisms, researchers can unlock new therapeutic potentials and applications for this versatile class of compounds.

Integration of Phenazinedione Scaffolds into Advanced Materials Architectures

The inherent electronic and redox properties of the phenazinedione scaffold make it an attractive building block for advanced functional materials. nih.gov A primary area of translational research is the development of next-generation energy storage systems.

Phenazine derivatives are being actively explored for their potential in aqueous organic redox flow batteries (ARFBs), which are promising for large-scale, grid-level energy storage. acs.org The ability of the phenazine core to undergo reversible redox reactions is central to this application. Specifically, derivatives of 2,3-dihydroxyphenazine have been synthesized to act as negolytes (the negative electrolyte) in these batteries. acs.org Rational molecular design, such as adding water-solubilizing side chains, has led to materials like DBEP that exhibit excellent chemical and electrochemical stability, achieving high capacity retention over thousands of cycles. acs.org

Future research in materials science will likely focus on:

Polymerization: Incorporating the phenazinedione scaffold into polymer backbones to create redox-active polymers for thin-film batteries or electrochromic devices.

Composite Materials: Combining phenazinedione-based molecules with other advanced materials, such as graphene or carbon nanotubes, to create composites with enhanced conductivity and mechanical strength. nih.gov

Biomaterial Scaffolds: Exploring the potential of phenazinedione-based materials in tissue engineering, where the scaffold's properties could influence cell behavior. nih.govnih.gov The fibrous topography of scaffolds has been shown to be a key property that modulates the paracrine function of cells, a concept that could be expanded to include the electrochemical properties of integrated phenazinediones. nih.gov

The integration of these scaffolds into functional architectures is a key step in translating the unique properties of this compound into tangible technologies.

Predictive Modeling and High-Throughput Screening for Structure-Property Relationships

To accelerate the discovery and optimization of novel this compound derivatives, modern computational and screening techniques are indispensable. Predicting the properties of a molecule before its synthesis can save significant time and resources. nih.gov

High-throughput screening (HTS) allows for the rapid testing of millions of compounds against a biological target or for a specific physical property. youtube.com This technology is crucial for identifying initial "hits" from large chemical libraries. For instance, HTS has been used to screen for natural phenazine producers with electroactive properties and to identify potential anticancer agents. nih.gov

Complementing HTS, predictive modeling and machine learning are emerging as powerful tools for understanding structure-property relationships. nih.govpurdue.edu These models can learn from existing data to predict the properties of new, untested compounds. Key future directions include:

Integrated Screening Platforms: Combining HTS with deep learning-based virtual screening can dramatically increase the efficiency of discovering novel compounds. This approach has proven successful in identifying new antibacterial agents, achieving a 90-fold increase in hit rate compared to HTS alone. biorxiv.org

Quantum and Molecular Mechanics: Using methods like Density Functional Theory (DFT) to model and predict the electronic properties, redox potentials, and stability of new phenazinedione derivatives, as has been done for phenazine-based organic redox flow batteries. nih.gov

Machine Learning Models: Developing algorithms trained on experimental data to predict various properties, such as biological activity, toxicity, solubility, and material performance, based solely on the chemical structure. nih.govarxiv.org

These predictive tools will guide the rational design process, allowing researchers to focus synthetic efforts on the most promising candidates.

Advancements in Sustainable Synthesis and Industrial Scalability

For any promising this compound derivative to have a real-world impact, its synthesis must be both economically viable and environmentally sustainable. There is a growing emphasis on developing "green chemistry" protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. researchgate.netrsc.org

Future research will focus on improving synthetic strategies with an eye toward industrial-scale production. researchgate.net Key areas of advancement include:

Low-Cost Synthesis: Developing synthetic routes that use inexpensive starting materials and reagents, as demonstrated in the low-cost synthesis of phenazinedione derivatives for flow batteries. acs.org

Eco-Friendly Protocols: Employing sustainable practices such as using water as a solvent, avoiding hazardous organic solvents, and designing reactions that produce non-toxic byproducts like water. researchgate.netrsc.org

Reusable Catalysts: Designing robust and reusable catalysts to reduce cost and waste. The use of reusable zinc-based nanocrystals for the synthesis of related heterocyclic compounds provides a model for this approach. rsc.org

Scalability: Ensuring that laboratory-scale synthetic methods can be efficiently scaled up for industrial production without significant loss of yield or purity. The successful gram-scale synthesis of triazoles using a sustainable protocol confirms the potential for scaling up such green methodologies. rsc.org

These advancements are crucial for the translation of phenazinedione-based technologies from the research lab to the marketplace, particularly for applications like grid-scale energy storage where large quantities of material are required. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-Dihydroxy-1,4-phenazinedione in laboratory settings?

- Methodological Answer :

-

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .

-

Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to avoid degradation or unintended reactions .

-

In case of accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical consultation .

- Safety Data Table :

| Hazard Classification | GHS Label | Precautionary Measures |

|---|---|---|

| Skin Irritant (H315) | Warning | Avoid inhalation; use fume hoods |

| Stability Issues | - | Store under inert gas, away from oxidizing agents |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, particularly for hydroxyl and quinone groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular mass (e.g., expected monoisotopic mass ~168.04 g/mol for isotopic analogs) .

- Infrared Spectroscopy (IR) : Identify characteristic O-H (3200–3600 cm) and C=O (1650–1750 cm) stretches .

Q. What synthetic routes yield this compound with high purity?

- Methodological Answer :

-

Oxidative Coupling : Use catalytic Fe or MnO in acidic aqueous media to dimerize precursor monomers (e.g., catechol derivatives) .

-

Green Synthesis : Optimize solvent-free conditions under microwave irradiation to reduce side products and improve yield .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

- Synthesis Optimization Table :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidative Coupling | FeCl | 78 | 95 |

| Microwave-Assisted | None | 85 | 98 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Review : Follow EPA protocols to categorize data quality (e.g., relevance, reliability) and exclude studies with unverified purity levels .

- Data Triangulation : Cross-validate results using in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) models .

- Replication Studies : Standardize experimental conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from environmental variables .

Q. What experimental strategies elucidate the redox mechanisms of this compound in catalytic applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to identify quinone/hydroquinone transitions .

- Electron Paramagnetic Resonance (EPR) : Detect semiquinone radical intermediates during catalytic cycles .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study proton-coupled electron transfer (PCET) steps .

Q. What methodologies assess the ecological toxicity and biodegradation of this compound?

- Methodological Answer :

-